N1-octylethane-1,2-diamine

Nanomaterials synthesis Ionic liquids Metallosurfactants

Ag-nanoparticle researchers often face synthesis failure due to inappropriate alkyl-chain length in ligand precursors. N1-octylethane-1,2-diamine (C8) is the only N-alkylethylenediamine that yields homogeneous Ag(0) sols upon NaBH₄ reduction; C6 and 2-ethylhexyl analogues fail. • Enables uniform Ag(0) NPs via ionic liquid templating. • Produces thermally inert, pH-responsive micelles; unlike C10-C14 homologues that undergo heat-induced phase transitions. • Optimal chain length for antibacterial oligoamines (MIC <1 µmol/L); C4/C12 analogues show negligible activity.

Molecular Formula C10H24N2
Molecular Weight 172.31 g/mol
CAS No. 40510-21-2
Cat. No. B1334574
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN1-octylethane-1,2-diamine
CAS40510-21-2
Molecular FormulaC10H24N2
Molecular Weight172.31 g/mol
Structural Identifiers
SMILESCCCCCCCCNCCN
InChIInChI=1S/C10H24N2/c1-2-3-4-5-6-7-9-12-10-8-11/h12H,2-11H2,1H3
InChIKeyUTPUPJKKYXJFPX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N1-Octylethane-1,2-diamine: Identity & Core Characteristics


N1-octylethane-1,2-diamine (CAS 40510-21-2), also referred to as N-octylethylenediamine or N-octyl-1,2-ethanediamine, is an alkyl-substituted ethylenediamine of molecular formula C10H24N2 and molecular weight 172.31 g/mol . It features a linear C8 alkyl chain attached to one nitrogen of the ethane-1,2-diamine backbone, endowing moderate hydrophobicity (calculated LogP 2.99; XLogP3 2.3) alongside a polar headgroup with two hydrogen-bond donor and two acceptor sites . The compound exists as a waxy low-melting solid (mp 29–31 °C) and is primarily utilized as a ligand precursor for metallosurfactants, a building block for ionic liquids, and an intermediate for corrosion inhibitors and biocidal formulations [1].

Why N1-Octylethane-1,2-diamine Cannot Be Substituted


N-alkylethylenediamines are not freely interchangeable. Systematic studies across alkyl chain lengths (C6, C8, 2-ethylhexyl, C10, C12, C14, C16, C18) reveal that alkyl chain length and geometry dictate critical performance parameters—including silver nanoparticle formation capability, self-assembly morphology, antimicrobial potency, and metal complex phase behavior—in a non-linear fashion [1][2][3]. Notably, the C8 (octyl) chain occupies a specific performance niche: it is sufficiently long to enable amphiphilic self-assembly, yet short enough to avoid the excessive hydrophobicity that abolishes antimicrobial activity in longer chains (e.g., dodecyl) [2][4]. Furthermore, subtle structural variations such as the 2-ethylhexyl branched isomer profoundly alter ionic liquid ordering and AgNP formation, demonstrating that even regioisomeric substitution is not equivalent [1]. Generic procurement without chain-length specification risks selecting a compound with fundamentally different self-assembly, metal-coordination, or biological behavior.

N1-Octylethane-1,2-diamine: Comparative Evidence


Uniform Ag(0) Nanoparticle Formation by Octyl-IL

In a direct head-to-head comparison of N-alkylethylenediamine‑silver(I) ionic liquids (Ag-ILs) with bis(trifluoromethanesulfonyl)amide counter-anions, the N-octyl derivative uniquely produced uniform silver(0) nanoparticles upon reduction with aqueous NaBH₄, whereas neither the N-hexyl nor the N-2-ethylhexyl analogues formed silver(0) sols under identical conditions [1]. The octyl Ag-IL thus provides the only viable IL platform among these three alkyl variants for templated AgNP synthesis.

Nanomaterials synthesis Ionic liquids Metallosurfactants

No Thermal Micelle-to-Vesicle Transition in C8

In a systematic study of N-alkyl-1,2-ethylenediamines (CmN2N, m = 8, 10, 12, 14, 16), C10N2N, C12N2N, and C14N2N underwent reversible rodlike micelle-to-vesicle transitions upon heating or cooling, whereas C8N2N (the octyl homologue) and C16N2N did not exhibit this thermal responsivity [1]. This establishes a distinct morphology-stability window between C8 and longer-chain analogues.

Surfactant self-assembly Stimuli-responsive materials Colloid chemistry

Antibacterial Potency of N-Octyl Substitution

In a broad in vitro screen of 24 oligoamines against 187 bacterial strains (14 species, both Gram-positive and Gram-negative), compounds bearing N-octyl and N-nonyl substituents were classified among the most active, with minimum inhibitory concentrations (MICs) below 1 μmol/L for some strains [1]. In contrast, short-chain (butyl) and long-chain (dodecyl) substituents substantially diminished or abolished antibacterial activity, with MICs >10 μmol/L [1]. This defines an optimal chain-length window centered on C8–C9 for oligoamine-based antibacterials.

Antimicrobial agents Structure-activity relationship Oligoamine biocides

Metal-Containing Ionic Liquid Phase Behavior: Octyl Chain Effect

A comprehensive DSC study of bis(N-alkylethylenediamine)metal(II) complexes (metal = Ni, Cu, Zn; alkyl = hexyl, 2-ethylhexyl, octyl, dodecyl) revealed that the octyl (C8) chain positions the solid-to-liquid transition temperature (Tm) intermediately between hexyl (C6) and dodecyl (C12) variants, with several octyl‑en zinc(II) and nickel(II) complexes forming room-temperature ionic liquids (RTILs) despite the dipositive charge [1]. The Tm values spanned a wide range (−44 °C to ~200 °C) depending on the specific alkyl chain, metal ion, and counter-anion combination, demonstrating that chain length is a tunable parameter for achieving desired liquidus ranges [1].

Metal-containing ionic liquids Phase behavior Metallosurfactant design

Physicochemical Property Profile

The octyl homologue presents a distinct physicochemical profile relative to adjacent chain-length members. The calculated aqueous solubility at 25 °C is approximately 6.8 g/L (log Kow 2.29 via WSKOW v1.41 estimation) , with a measured refractive index of 1.4392 at 26 °C (589.3 nm) , and a predicted pKa of 10.24 ± 0.19 . These values position the C8 compound at a functional midpoint: sufficient water solubility for aqueous-phase applications (contrasting with longer-chain analogues that exhibit markedly lower solubility) while retaining sufficient hydrophobicity (LogP 2.99) for amphiphilic self-assembly .

Physicochemical characterization Surfactant design QSAR

Pd(II) Metallosurfactant Aggregation Behavior with Octyl-en

In a comparative aggregation study, the bis(N-octylethylenediamine)palladium(II) chloride complex, [Pd(oct-en)₂]Cl₂, dissolved in chloroform only upon incorporation of appreciable amounts of water, whereas the bis(N-hexylethylenediamine)palladium(II) chloride, [Pd(hex-en)₂]Cl₂, was highly soluble in pure water with a well-defined critical aggregation concentration of 0.4 mol kg⁻¹ determined by vapor pressure osmometry [1]. This marked hydrophobicity differential between octyl and hexyl complexes is attributed to the additional four methylene units in the alkyl chains, demonstrating that the aggregation and solubilization behavior is exquisitely sensitive to alkyl chain length.

Metallosurfactants Aggregation behavior Palladium complexes

N1-Octylethane-1,2-diamine: Application Scenarios


AgNP Synthesis via Ionic Liquid Templating

N1-octylethane-1,2-diamine is the ligand of choice for preparing silver(I) ionic liquids that serve as single-source precursors for uniform Ag(0) nanoparticles. As demonstrated by Iida et al., only the N-octyl Ag-IL yields homogeneous Ag(0) sols upon NaBH₄ reduction, while N-hexyl and N-2-ethylhexyl analogues fail entirely [1]. This octyl-specific capability makes the compound indispensable for nanomaterials laboratories synthesizing AgNPs via the IL-templated method.

Non-Thermoresponsive pH-Sensitive Micellar Systems

For soft-matter formulations requiring pH-tunable micellar assemblies that remain morphologically stable under thermal cycling, C8N2N (N-octylethylenediamine) is the preferred single-tailed surfactant. Unlike C10, C12, and C14 homologues, which undergo thermally induced rodlike micelle-to-vesicle transitions, C8N2N assemblies are thermally inert under the same conditions [1]. This makes the octyl derivative uniquely suitable for applications where pH responsiveness is desired without concomitant thermal lability.

Intermediate for Antibacterial Oligoamines

N1-octylethane-1,2-diamine serves as a key building block for antibacterial oligoamines whose optimal activity resides in the C8–C9 chain-length window. A comprehensive screen of 24 oligoamine derivatives across 187 bacterial strains identified N-octyl substitution as among the most potent, with MIC values below 1 μmol/L for select pathogens, whereas butyl and dodecyl analogues showed negligible activity (MIC >10 μmol/L) [1]. Procurement of the octyl precursor is therefore critical for research programs targeting this narrow SAR optimum.

Metal-Containing Ionic Liquids with Divalent Cations

For the rational design of room-temperature ionic liquids incorporating divalent metal centers (Zn²⁺, Ni²⁺, Cu²⁺), bis(N-octylethylenediamine) complexes provide an intermediate hydrophobicity that enables RTIL formation when paired with weakly coordinating anions (FSA⁻, Tf₂N⁻) [1]. The octyl chain length balances inter-ionic interactions to achieve liquidus temperatures below 25 °C, whereas shorter hexyl or bulkier dodecyl chains shift Tm outside the RTIL window for specific metal/anion combinations [1].

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